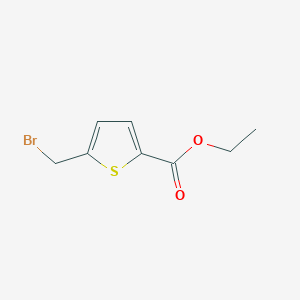

Ethyl 5-(bromomethyl)thiophene-2-carboxylate

描述

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a versatile compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom.

准备方法

Synthetic Routes and Reaction Conditions

Ethyl 5-(bromomethyl)thiophene-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of ethyl thiophene-2-carboxylate followed by a substitution reaction to introduce the bromomethyl group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to large-scale production of this compound with high purity .

化学反应分析

Nucleophilic Substitution at the Bromomethyl Group

The bromomethyl (-CH₂Br) group readily participates in SN₂ reactions with nucleophiles. This reactivity is exploited to introduce new functional groups:

*The patent demonstrates analogous bromomethyl substitution in related thiophene esters, suggesting comparable reactivity for this compound.

Ester Hydrolysis and Functionalization

The ethyl ester group undergoes hydrolysis under acidic or basic conditions:

Acid-catalyzed hydrolysis

textEthyl 5-(bromomethyl)thiophene-2-carboxylate + HCl → 5-(bromomethyl)thiophene-2-carboxylic acid + ethanol

Base-catalyzed saponification

textThis compound + NaOH → Sodium 5-(bromomethyl)thiophene-2-carboxylate + ethanol

Cross-Coupling Reactions

While direct Suzuki coupling isn't observed at the bromomethyl group, the thiophene ring participates in palladium-catalyzed reactions when additional halogens are present. For example:

| Reaction | Catalysts | Ligands | Temperature | Outcome | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄ | None | 90°C | Forms biaryl derivatives |

Note: This requires bromine substitution on the thiophene ring itself, not the methyl group.

Comparative Reactivity Analysis

Key differences in reactivity between analogous compounds:

| Compound | Bromine Position | Reactivity Profile | Key Applications |

|---|---|---|---|

| This compound | C5 methyl | SN₂ at CH₂Br, ester hydrolysis | Pharmaceutical intermediates |

| Ethyl 5-bromothiophene-2-carboxylate | C5 ring | Suzuki coupling, halogen exchange | Polymer chemistry |

| Ethyl 3-(bromomethyl)thiophene-2-carboxylate | C3 methyl | Altered steric effects | Specialty chemicals |

Industrial-Scale Reaction Optimization

Large-scale processes employ continuous flow reactors to enhance efficiency:

-

Residence time : 8–12 minutes

-

Solvent : Dichloromethane or MTBE

These reactions highlight the compound’s utility in synthesizing complex molecules for materials science and drug development. The bromomethyl group’s versatility enables precise functionalization, while the ester moiety allows further derivatization through hydrolysis or transesterification.

科学研究应用

Synthetic Organic Chemistry

Key Intermediate : Ethyl 5-(bromomethyl)thiophene-2-carboxylate is widely used in the synthesis of thiophene derivatives. These derivatives are crucial in the production of pharmaceuticals and agrochemicals, enabling researchers to create complex molecular structures efficiently .

Synthesis Routes : The compound can be synthesized through bromination followed by esterification, often utilizing reagents like bromine and ethanol under acidic conditions. This approach allows for the introduction of the bromine atom at the 5-position of the thiophene ring.

Medicinal Chemistry

Biological Activity : Research indicates that this compound exhibits potential biological activities, including anti-inflammatory and antimicrobial properties. It has been explored as a candidate for new drug development due to these activities .

Case Study - Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of breast cancer cell lines, with an IC₅₀ value around 15 µM, indicating significant anticancer potential. This suggests that it may induce apoptosis in tumor cells .

Material Science

Organic Semiconductors : The compound is utilized in the development of organic semiconductors, which are integral to advancements in electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. Its incorporation into polymer matrices can enhance material properties for various applications .

Table 1: Material Properties Comparison

| Property | This compound | Other Thiophene Derivatives |

|---|---|---|

| Conductivity | Moderate | Variable |

| Thermal Stability | High | Low to Moderate |

| Solubility | Soluble in organic solvents | Depends on substitution |

Polymer Chemistry

Incorporation into Polymers : this compound can be integrated into polymer matrices to enhance their properties for coatings and adhesives. This integration is vital for improving durability and performance in various applications .

Polymerization Techniques : The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, leading to the formation of more complex polymer structures that exhibit desirable mechanical and electronic properties.

Future Research Directions

Recent studies have focused on optimizing the synthesis of derivatives of this compound to enhance their biological activity and material properties. Research is ongoing to explore its interactions with specific enzymes and receptors involved in cellular signaling pathways related to cancer and inflammation .

作用机制

The mechanism of action of ethyl 5-(bromomethyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The bromomethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .

相似化合物的比较

Similar Compounds

Ethyl 5-bromothiophene-2-carboxylate: Similar structure but lacks the bromomethyl group.

2-(Bromomethyl)-5-aryl-thiophenes: Differ in the substitution pattern on the thiophene ring.

Uniqueness

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is unique due to the presence of both the bromomethyl and ester functional groups, which provide versatility in chemical modifications and applications.

生物活性

Ethyl 5-(bromomethyl)thiophene-2-carboxylate is a compound belonging to the thiophene class, known for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 249.125 g/mol. The compound features a thiophene ring and a bromomethyl group, which enhances its reactivity and potential biological interactions. It is typically encountered as a light orange to yellow liquid, slightly soluble in water, with a boiling point around 94-96°C at reduced pressure .

The specific mechanism of action for this compound remains inadequately characterized due to limited direct studies. However, compounds within the thiophene class generally exhibit interactions with various biological targets, influencing cellular processes such as apoptosis, inflammation, and microbial resistance .

Potential Targets

- Enzymatic Inhibition : Thiophene derivatives can act as inhibitors for key enzymes involved in inflammatory pathways.

- Cellular Signaling : They may modulate signaling pathways associated with cancer cell proliferation and survival.

Biological Activities

Research indicates that this compound possesses several promising biological activities:

Anticancer Activity

Thiophene derivatives have shown potential in anticancer research. For instance, studies suggest that substituents like bromine can enhance the cytotoxic effects against various cancer cell lines by altering the electronic properties of the compounds .

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the bromomethyl group is believed to contribute to this activity by increasing the compound's reactivity with bacterial enzymes .

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes or other inflammatory mediators. This activity has been observed in related thiophene compounds that effectively reduce nitric oxide (NO) and interleukin-6 (IL-6) levels in vitro .

Case Studies and Experimental Data

A variety of studies have explored the biological activities of thiophene derivatives, including this compound. Here are some key findings:

属性

IUPAC Name |

ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2S/c1-2-11-8(10)7-4-3-6(5-9)12-7/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACBHSRJWMKAASD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570989 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14282-72-5 | |

| Record name | Ethyl 5-(bromomethyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。